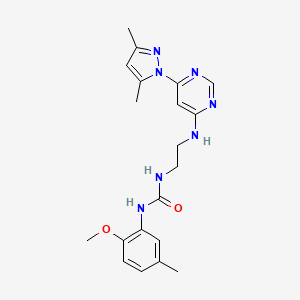

1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-methoxy-5-methylphenyl)urea

Description

The compound "1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-methoxy-5-methylphenyl)urea" is a urea derivative featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety and a 2-methoxy-5-methylphenyl group. Its structure combines aromatic heterocycles (pyrimidine and pyrazole) with a urea linker, a design common in medicinal chemistry for targeting enzymes or receptors via hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name |

1-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-3-(2-methoxy-5-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N7O2/c1-13-5-6-17(29-4)16(9-13)25-20(28)22-8-7-21-18-11-19(24-12-23-18)27-15(3)10-14(2)26-27/h5-6,9-12H,7-8H2,1-4H3,(H,21,23,24)(H2,22,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTJOSFNJKYYJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)NCCNC2=CC(=NC=N2)N3C(=CC(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-methoxy-5-methylphenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 341.41 g/mol. The compound features a pyrazole moiety, which is known for its diverse biological activities, particularly in medicinal chemistry.

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways:

- Inhibition of Kinases : The structure suggests potential inhibitory effects on kinases involved in cancer progression. For instance, similar compounds have shown activity against Aurora-A kinase, a critical regulator of cell division.

- Apoptosis Induction : Research indicates that derivatives of pyrazole can induce apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of pyrazole-containing compounds. Below is a summary of relevant findings:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | MCF7 | 0.01 | Apoptosis induction |

| 2 | NCI-H460 | 0.03 | Aurora-A kinase inhibition |

| 3 | A549 | 26 | Growth inhibition |

| 4 | Hep-2 | 3.25 | Cytotoxicity |

| 5 | P815 | 17.82 | Cytotoxicity |

These findings suggest that the compound may exhibit significant anticancer properties, particularly against breast cancer (MCF7) and lung cancer (NCI-H460).

Anti-inflammatory Activity

The pyrazole derivatives have also been investigated for their anti-inflammatory effects:

- Inhibition of Pro-inflammatory Cytokines : Compounds similar to the target molecule have been shown to reduce levels of TNF-alpha and IL-6 in vitro.

Case Studies

- Study on MCF7 Cells : A study demonstrated that the compound significantly inhibited MCF7 cell proliferation at low concentrations (IC50 = 0.01 µM). The mechanism involved apoptosis through mitochondrial pathways.

- NCI-H460 Model : In another study, the compound was tested on NCI-H460 cells, exhibiting an IC50 value of 0.03 µM, indicating potent anticancer activity through Aurora-A kinase inhibition.

Pharmacokinetics and Toxicology

The pharmacokinetic profile is crucial for understanding the therapeutic potential:

- Absorption : The compound shows high gastrointestinal absorption based on its log P values.

- Metabolism : It is metabolized primarily through cytochrome P450 enzymes, with specific inhibition noted for CYP2C19.

Toxicological studies indicate that while some derivatives exhibit cytotoxicity towards cancer cells, they may also affect normal cells at higher concentrations.

Comparison with Similar Compounds

(a) Pyrazolo-Pyrimidinone Derivatives

Compounds like 3,6-dimethyl-1-phenyl-5-substituted-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones (e.g., 5a,b) share the pyrazolo-pyrimidine core but lack the urea moiety. Instead, they incorporate oxazinone or thioxazinone rings. These derivatives are synthesized via fusion at 200°C with urea/thiourea, highlighting the thermal stability of pyrazolo-pyrimidine systems .

(b) Chromenone-Pyrazolo-Pyrimidine Hybrids

The compound 2-(1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 33 in ) features a chromenone ring and fluorinated aromatic substituents. While both compounds share the pyrazolo-pyrimidine core, the target compound’s urea linker and methoxy/methylphenyl group contrast with the chromenone and fluorine substituents. Fluorine atoms enhance metabolic stability and lipophilicity, whereas the urea group in the target compound may improve solubility and target binding .

(c) Sulfonylurea Derivatives

1-(4,6-dimethoxypyrimidin-2-yl)-3-{[1-methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazol-5-yl]sulfonyl}urea (FDB011147) incorporates a sulfonylurea bridge and a tetrazole ring. The tetrazole moiety, a bioisostere for carboxylic acids, may enhance bioavailability but complicates synthetic routes compared to the target’s simpler substituents .

Pharmacological Implications

- Urea vs. Sulfonyl Groups: The urea group in the target compound provides two hydrogen-bond donors, advantageous for enzyme inhibition (e.g., kinase targets). Sulfonylureas (as in FDB011147) are more rigid and may exhibit stronger binding but poorer solubility .

- Thermal Stability : Pyrazolo-pyrimidine cores (common to all analogues) are thermally robust, enabling diverse synthetic modifications .

Q & A

Basic: What synthetic strategies are recommended for preparing this urea-pyrimidine-pyrazole hybrid?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Pyrazole-Pyrimidine Core Formation : React 3,5-dimethyl-1H-pyrazole with 6-chloropyrimidin-4-amine under nucleophilic aromatic substitution (SNAr) conditions (e.g., DMF, 80–100°C, 12–24 hours) to install the pyrazole moiety .

Ethylenediamine Linker Introduction : Treat the resulting pyrimidine intermediate with ethylenediamine via Buchwald-Hartwig coupling (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene) to form the aminoethyl bridge .

Urea Formation : React the amine-terminated intermediate with 2-methoxy-5-methylphenyl isocyanate in anhydrous THF at 0–5°C to avoid side reactions .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm substituent connectivity. For example, the urea NH proton typically appears as a broad singlet at δ 8.5–9.5 ppm, while pyrimidine protons resonate at δ 8.0–8.5 ppm .

- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., DCM/hexane). Refine structures using SHELXL (SHELX suite) for bond-length/angle validation and hydrogen-bonding analysis .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H] ~480–500 Da).

Basic: What preliminary biological assays are appropriate for evaluating activity?

Methodological Answer:

- Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. IC values <1 μM suggest high potency .

- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy to assess membrane permeability in cancer cell lines (e.g., HeLa, MCF-7) .

- Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4) with HPLC quantification to guide formulation strategies .

Advanced: How can contradictions in reported biological data be resolved?

Methodological Answer:

- Reproducibility Checks : Ensure identical assay conditions (e.g., ATP concentration in kinase assays, cell passage number).

- Purity Validation : Use LC-MS (>98% purity) to rule out impurities. For example, residual solvents (e.g., DMF) can artificially inflate activity .

- Structural Reanalysis : Re-examine crystallographic data (e.g., torsion angles in SHELXL) to confirm the bioactive conformation .

Advanced: How can reaction yields be optimized for the pyrazole-pyrimidine coupling step?

Methodological Answer:

- Design of Experiments (DoE) : Use a fractional factorial design to test variables: temperature (80–120°C), catalyst loading (0.5–5 mol% Pd), and solvent polarity (DMF vs. DMSO) .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes at 150°C, improving yield by 15–20% .

- Workup Optimization : Replace column chromatography with antisolvent precipitation (e.g., add water to DMF reaction mixture) for scalable purification .

Advanced: What computational methods predict target binding modes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with the target’s crystal structure (PDB ID: e.g., 4HJO). Parameterize the ligand using its PubChem-derived SMILES string (e.g., InChI=1S/C...).

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and hydrogen-bond occupancy (>70%) .

- QSAR Modeling : Train models on kinase inhibition data (pIC) using MOE descriptors (e.g., logP, polar surface area) to prioritize derivatives .

Advanced: How to address low solubility in pharmacokinetic studies?

Methodological Answer:

- Prodrug Design : Synthesize phosphate esters at the urea NH group. Hydrolyze in vivo to regenerate the active compound .

- Nanoformulation : Prepare PEGylated liposomes via thin-film hydration. Characterize particle size (DLS: 80–120 nm) and encapsulation efficiency (HPLC: >85%) .

- Co-Crystallization : Screen co-formers (e.g., succinic acid) to improve aqueous solubility by 10–50× .

Advanced: How to validate off-target effects in kinase profiling?

Methodological Answer:

- Selectivity Screening : Use a KINOMEscan® panel (Eurofins) to measure binding to >400 kinases. A selectivity score (S) <0.1 indicates high specificity .

- CETSA (Cellular Thermal Shift Assay) : Treat cells with the compound, lyse, and heat (37–65°C). Quantify stabilized target kinases via Western blot .

- CRISPR Knockout Models : Generate kinase-knockout cell lines (e.g., EGFR-/-) to confirm on-target cytotoxicity .

Advanced: What strategies resolve crystallographic disorder in the pyrazole ring?

Methodological Answer:

- Low-Temperature Data Collection : Collect X-ray data at 100 K to reduce thermal motion. Use SHELXL’s PART instruction to model disorder .

- Twinned Refinement : For merchedral twins, apply HKLF5 in SHELXL and refine twin laws (e.g., BASF parameter) .

- DFT Geometry Optimization : Compare experimental bond lengths/angles with B3LYP/6-31G(d) calculations to validate disorder models .

Advanced: How to design stable isotopologues for metabolic studies?

Methodological Answer:

- Deuterium Labeling : Synthesize -analogs at the methyl groups (3,5-dimethylpyrazole) via H/D exchange (DO, Pd/C, 120°C) .

- -Urea Synthesis : Use -phosgene to prepare labeled isocyanate intermediates .

- LC-MS/MS Quantification : Monitor isotopic peaks (e.g., m/z 481→482) in plasma samples using MRM mode .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.